N-(2-hydroxycyclobutyl)indolizine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

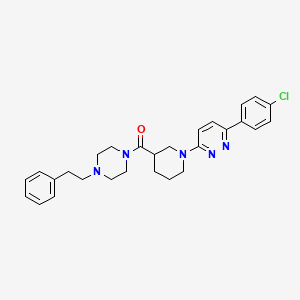

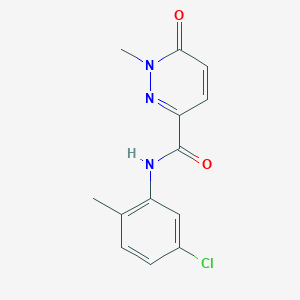

“N-(2-hydroxycyclobutyl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267. It is a derivative of indole-2-carboxamides, which have been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

The synthesis of indole-2-carboxamides, such as “N-(2-hydroxycyclobutyl)indolizine-2-carboxamide”, involves the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound, which is a part of “N-(2-hydroxycyclobutyl)indolizine-2-carboxamide”, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Physical And Chemical Properties Analysis

“N-(2-hydroxycyclobutyl)indolizine-2-carboxamide” has a molecular formula of C13H14N2O2 and a molecular weight of 230.267.科学的研究の応用

Domino Synthesis Reactions

Indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, have been synthesized through a novel one-pot domino reaction. This process involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide, without any prior activation or modification, demonstrating the efficiency and versatility of indolizine derivatives in synthetic organic chemistry (Ziyaadini et al., 2011).

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds, designed and prepared for potential application to tropical diseases, showcase the therapeutic potential of indolizine derivatives. These compounds, with their structurally strategic synthesis, demonstrate the broad applicability of indolizines in medicinal chemistry (Zhang et al., 2014).

C–H Carboxamidation via Lewis Acid Catalysis

Indolizine derivatives have also been utilized in Lewis acid-catalyzed regioselective C–H carboxamidation, showcasing a novel, efficient, and metal-free method for the functionalization of indolizines. This method expands the toolkit for N-heterocycle modification, demonstrating the compound's utility in organic synthesis and potential for creating fluorescent probes due to some derivatives exhibiting high fluorescence intensity (Song et al., 2021).

Amidation of Morita–Baylis–Hillman–Derived Indolizines

The use of propylphosphonic acid anhydride for the amidation of indolizine-2-carboxylic acids to create a series of indolizine-2-carboxamido derivatives illustrates the compound's role in developing molecules with potential medicinal applications. This synthesis route highlights the versatility of indolizine derivatives in creating a wide array of compounds with potential bioactivity (Sekgota et al., 2021).

Synthesis and Autoxidation Studies

Research into the synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones has provided insights into the chemical behavior of indolizine derivatives under oxidative conditions. These studies not only contribute to our understanding of indolizine chemistry but also to the development of novel compounds with potential applications in materials science and medicinal chemistry (Bhattacharya et al., 2001).

作用機序

Target of Action

The primary target of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide interacts with MmpL3, inhibiting its function . This binding profile is similar to that of the indoleamide ligand ICA38 .

Biochemical Pathways

The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, leading to growth inhibition .

Pharmacokinetics

The compound has been shown to exhibit high selective activity towards mycobacterium tuberculosis over mammalian cells , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of MmpL3 function, which is crucial for the survival and virulence of the bacteria .

将来の方向性

特性

IUPAC Name |

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLUIHPPMDHOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2804193.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2804200.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)

![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)